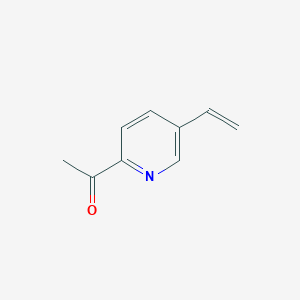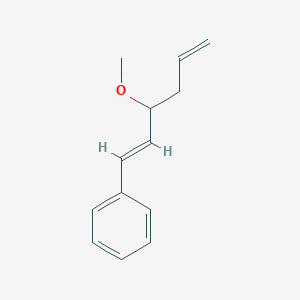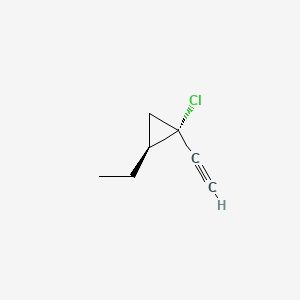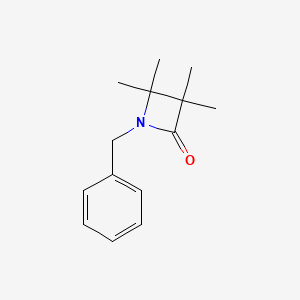![molecular formula C10H7N3S B13807049 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol CAS No. 779268-51-8](/img/structure/B13807049.png)
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is known for its unique structural features, which include a triazole ring fused to an isoquinoline moiety, and a thiol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol typically involves the formation of the triazole ring followed by its fusion with the isoquinoline structure. One common method involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazole ring . The thiol group can be introduced through subsequent reactions involving thiolation agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or isoquinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole or isoquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-A]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
1,2,4-Triazolo[4,3-B]tetrazine: Noted for its thermal stability and potential as a heat-resistant explosive.
Uniqueness
This compound stands out due to its unique combination of a triazole ring, isoquinoline moiety, and thiol group, which confer distinct chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
779268-51-8 |
|---|---|
Molekularformel |
C10H7N3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
1H-[1,2,4]triazolo[3,4-a]isoquinoline-5-thione |
InChI |
InChI=1S/C10H7N3S/c14-9-5-7-3-1-2-4-8(7)10-12-11-6-13(9)10/h1-6,12H |
InChI-Schlüssel |
KCTMFMBFCHADKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=S)N3C=NNC3=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dimethyl-6-methylenespiro[2.4]heptane](/img/structure/B13806979.png)

![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)


![10,14b-Dihydro-10,14b-diphenylisoindolo[2,1-f]phenanthridin-10-ol](/img/structure/B13807004.png)

![3,5-Dibromo-2-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807021.png)




![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
